molecular formula C15H10BrNO2 B2721937 (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone CAS No. 49615-94-3

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone

Cat. No.: B2721937
CAS No.: 49615-94-3
M. Wt: 316.154
InChI Key: YTPPDEUSISZRMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone typically involves the reaction of 3-amino-2-benzofuran with 4-bromobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 SIRT1 Inhibition

One of the prominent applications of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is its role as a novel inhibitor of SIRT1 (Sirtuin 1), a NAD(+)-dependent deacetylase involved in various cellular processes including aging and metabolism. Research has shown that compounds based on the benzofuran scaffold can effectively inhibit SIRT1 by binding to its C-pocket, blocking the transformation of NAD(+) to its productive conformation. This inhibition results in an increase in p53 acetylation, which is crucial for regulating cell cycle and apoptosis .

1.2 Anticancer Activity

The compound has been explored for its anticancer properties. Its derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. The presence of the benzofuran moiety is believed to enhance the cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .

Biological Research

2.1 Neuroprotective Effects

Studies indicate that this compound may exhibit neuroprotective effects. The compound's ability to modulate oxidative stress pathways suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2.2 Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its derivatives have shown activity against a range of bacterial strains, indicating that modifications of the benzofuran structure could lead to new antimicrobial agents .

Synthetic Methodologies

3.1 Synthetic Routes

The synthesis of this compound involves several key steps, including the formation of the benzofuran core followed by bromination and subsequent amination reactions. These synthetic routes are critical for producing analogs with enhanced biological activity .

3.2 Use in High-Purity Active Pharmaceutical Ingredient Production

The compound is also utilized in the pharmaceutical industry as a high-purity active pharmaceutical ingredient (API). Its production requires stringent control measures to maintain low occupational exposure limits (OEL), making it suitable for cleanroom environments .

Case Studies

Study Focus Area Findings
Study on SIRT1 InhibitionMedicinal ChemistryDemonstrated effective inhibition of SIRT1 leading to increased p53 acetylation .
Anticancer EvaluationCancer ResearchInduced apoptosis in various cancer cell lines; potential for therapeutic development .
Neuroprotective StudyBiological ResearchModulated oxidative stress pathways, suggesting applications in neurodegenerative diseases .
Antimicrobial ActivityMicrobiologyShowed effectiveness against multiple bacterial strains, indicating potential for new antimicrobial agents .

Mechanism of Action

The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs .

Biological Activity

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological properties. The presence of an amino group and a bromophenyl moiety enhances its reactivity and potential interactions with biological targets. Its molecular formula is C15_{15}H12_{12}BrN2_2O, and it has been synthesized for various pharmacological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer properties. For instance, it has been shown to affect pathways such as the AKT signaling pathway, which is critical in cancer cell metabolism and growth .
  • Antimicrobial Activity : Studies suggest that the benzofuran structure allows for interaction with bacterial enzymes and cell membranes, leading to antimicrobial effects. The compound has demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism
A549 (Lung Cancer)16.4Inhibition of AKT signaling pathway
HL-60 (Leukemia)<1Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)10–20Inhibition of tubulin polymerization

The compound's IC50_{50} values indicate potent activity, particularly against lung and leukemia cancer cells .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus8Moderate antibacterial activity
Escherichia coli16Moderate antibacterial activity
Mycobacterium tuberculosis4Significant antimycobacterial activity

These results highlight the compound's potential as a therapeutic agent against both bacterial infections and cancer .

Case Studies

  • Antitumor Efficacy in Vivo : A study conducted on murine models demonstrated that administration of this compound led to a significant reduction in tumor size without notable toxicity to surrounding tissues. This suggests a favorable therapeutic index for further development .
  • Synergistic Effects : When combined with standard chemotherapy agents like doxorubicin, the compound exhibited enhanced cytotoxicity against resistant cancer cell lines, indicating potential for use in combination therapies .

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPPDEUSISZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49615-94-3
Record name (3-AMINO-1-BENZOFURAN-2-YL)(4-BROMOPHENYL)METHANONE
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